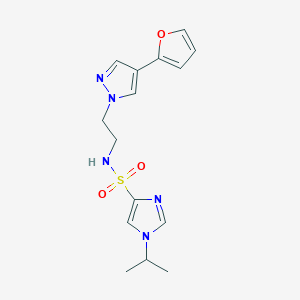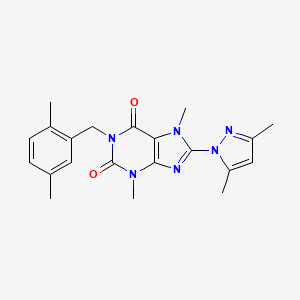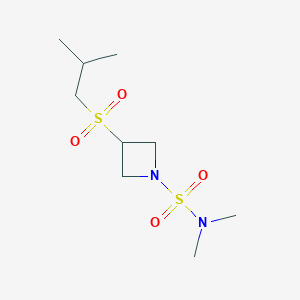
3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide (IDAS) is a sulfonamide compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Sulfonamide compounds, including derivatives similar to "3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide," have a long-standing history as antibacterial and antimicrobial agents. These compounds have been instrumental in treating bacterial infections prior to the widespread use of penicillin. Their mechanism involves the inhibition of bacterial synthesis pathways, showcasing their potential in combating microbial resistance (Gulcin & Taslimi, 2018).
Cancer Research
Recent studies have highlighted the anticancer potential of sulfonamides. These compounds, including sulfonamide derivatives, have been explored for their utility in cancer treatment due to their ability to inhibit various enzymes and pathways involved in tumor growth and metastasis. Their application spans from traditional chemotherapy to targeted cancer therapies (Carta, Scozzafava, & Supuran, 2012).
Environmental and Water Treatment
Sulfonamides have been recognized for their environmental impact, particularly in water treatment processes. Their presence in the environment, largely attributed to agricultural runoff and pharmaceutical waste, poses challenges to water quality and ecosystem health. Research into the biodegradation and removal of sulfonamides from water sources is critical for mitigating their environmental impact. Innovative approaches to sulfonamide degradation, including the use of specific bacteria and advanced oxidation processes, have been explored to address this issue (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Advanced Material Science
The structural versatility of sulfonamides, including "this compound," allows for their incorporation into advanced materials and polymers. These applications are seen in the development of high-performance materials with specific functionalities, including improved solubility, stability, and biocompatibility for pharmaceutical and industrial applications (Stella & Rajewski, 2020).
Electrochemical Analysis and Sensing
The electrochemical properties of sulfonamides have been leveraged in developing sensitive and selective sensors for various applications, including the detection of pharmaceutical residues in environmental samples and biological fluids. Electrochemical sensors based on sulfonamides offer a promising approach for rapid, accurate, and low-cost analysis, critical for environmental monitoring and public health (Fu et al., 2020).
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(2-methylpropylsulfonyl)azetidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S2/c1-8(2)7-16(12,13)9-5-11(6-9)17(14,15)10(3)4/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXHNOYVIUVJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2535837.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B2535842.png)


![(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B2535848.png)
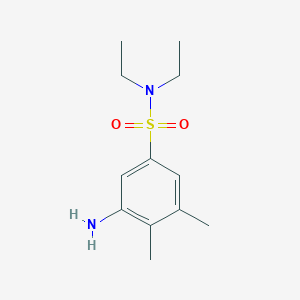

![5-amino-N-benzyl-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2535851.png)
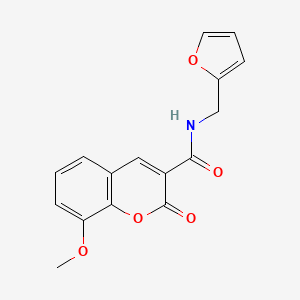
![Methyl (E)-4-[4-[[(1-methylpyrazole-4-carbonyl)amino]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2535856.png)

